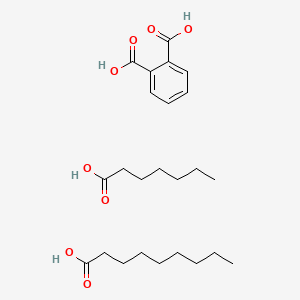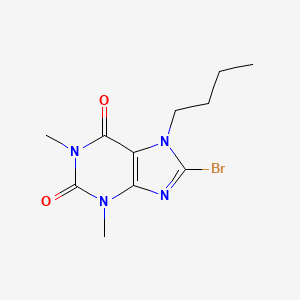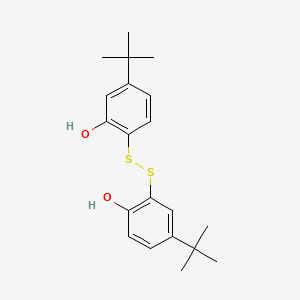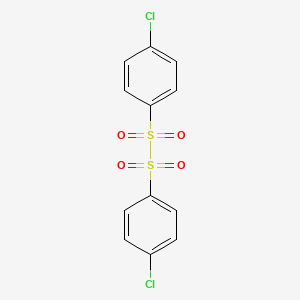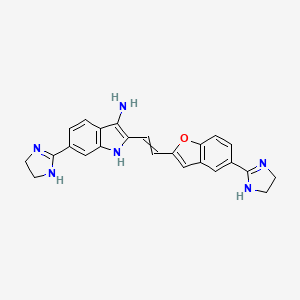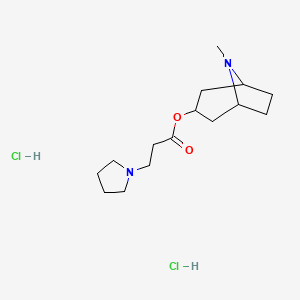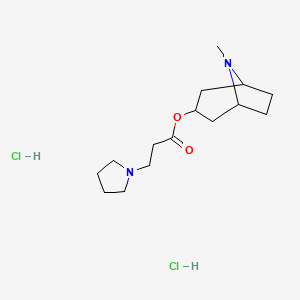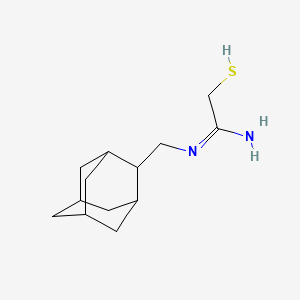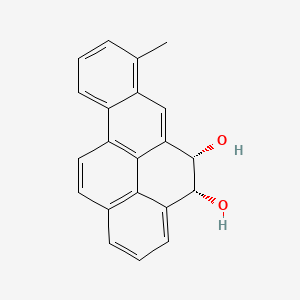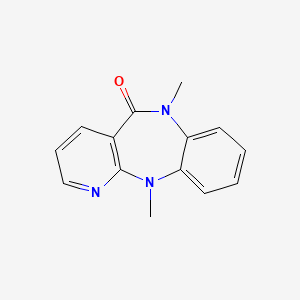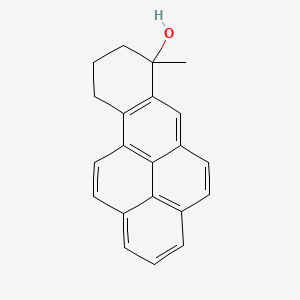
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene using N-bromosaccharin as a brominating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic aromatic hydrocarbons.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It may be used in the production of advanced materials and as a precursor in various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol involves its activation by hepatic enzymes to form electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to mutations and potential carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- Benzo(a)pyrene
- 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
Uniqueness
7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with biological molecules and its overall behavior in chemical reactions.
Propriétés
Numéro CAS |
83516-21-6 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol |
InChI |
InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3 |
Clé InChI |
OOJSYOIOWLRDIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



